molecular formula C9H7B B1525562 1-Bromo-4-(prop-2-YN-1-YL)benzene CAS No. 944903-27-9

1-Bromo-4-(prop-2-YN-1-YL)benzene

Cat. No. B1525562
CAS RN: 944903-27-9
M. Wt: 195.06 g/mol
InChI Key: ONWNVJXFLFAITQ-UHFFFAOYSA-N
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Description

“1-Bromo-4-(prop-2-YN-1-YL)benzene” is a chemical compound with the molecular formula C9H7Br . It is related to other compounds such as “1-bromo-4-methyl-2-(prop-2-yn-1-yloxy)benzene” and "1-Bromo-4-[(1E)-1-propen-1-yl]benzene" .


Synthesis Analysis

The synthesis of compounds similar to “1-Bromo-4-(prop-2-YN-1-YL)benzene” has been reported in the literature . For instance, differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be analyzed based on its molecular formula C9H7Br . It is related to other compounds such as “1-Bromo-4-[(1E)-1-propen-1-yl]benzene” and "1-Bromo-4-(1-Propynyl)Benzene" .


Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be analyzed based on the reactions of similar compounds . For instance, propargyl aryl ethers were prepared by alkylation of the corresponding phenols with propargyl bromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be inferred from the properties of similar compounds . For instance, “1-Bromo-4-[(1E)-1-propen-1-yl]benzene” has a molecular weight of 197.072 Da .

Scientific Research Applications

Organic Synthesis

1-Bromo-4-(prop-2-YN-1-YL)benzene is a versatile building block in organic synthesis. It’s used to construct complex molecules through reactions like free radical bromination, nucleophilic substitution, and oxidation . Its alkyne group is particularly reactive, making it a valuable precursor for synthesizing polymeric compounds and various organic intermediates.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing molecules with potential pharmacological activities. It’s been observed that derivatives of this compound exhibit a range of biological activities, including antimicrobial, antitumor, anti-HIV, and central nervous system activities . This makes it a valuable tool for drug discovery and development.

Polymer Science

The alkyne functional group of 1-Bromo-4-(prop-2-YN-1-YL)benzene is crucial in polymer science. It acts as an intermediate for the synthesis of triazole compounds, which are important in creating new polymeric materials with enhanced properties . These materials have applications in various industries, including automotive, aerospace, and electronics.

Material Science

In material science, this compound is used to modify surfaces and create new materials with specific properties. For instance, it can be used to introduce functional groups that are responsive to light, which can be further utilized to develop smart materials with applications in sensors and actuators .

Analytical Chemistry

1-Bromo-4-(prop-2-YN-1-YL)benzene can be used in analytical chemistry as a standard or reagent for various analytical methods. Its well-defined structure and reactivity make it suitable for use in spectroscopy and chromatography to identify or quantify other substances .

Mechanism of Action

The mechanism of action of “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be inferred from the biological activities of similar compounds . For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be active against urease enzyme .

Safety and Hazards

The safety and hazards of “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be inferred from the safety information of similar compounds . For instance, “1-Bromo-3-(prop-2-yn-1-yloxy)benzene” is classified as Acute Tox. 3 Oral .

Future Directions

The future directions for the study of “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be inferred from the research trends of similar compounds . For instance, indole derivatives, which are structurally related to “1-Bromo-4-(prop-2-YN-1-YL)benzene”, have been found to possess diverse biological activities and have potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

1-bromo-4-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWNVJXFLFAITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(prop-2-YN-1-YL)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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